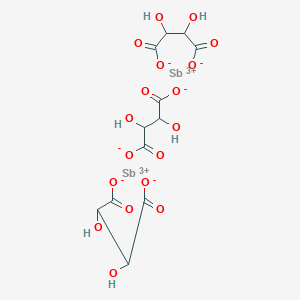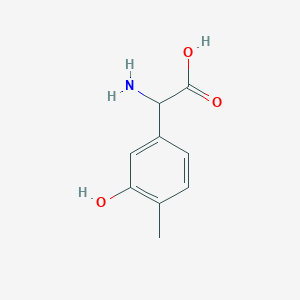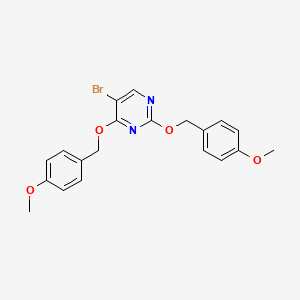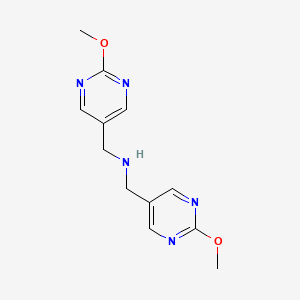
antimony(3+);2,3-dihydroxybutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Antimony potassium tartrate can be synthesized by reacting potassium hydrogen tartrate with antimony trioxide. The reaction typically involves dissolving potassium hydrogen tartrate in water and then adding antimony trioxide. The mixture is heated to facilitate the reaction, resulting in the formation of antimony potassium tartrate .
Industrial Production Methods
Industrial production of antimony potassium tartrate follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The compound is then crystallized and purified for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Antimony potassium tartrate undergoes several types of chemical reactions, including:
Oxidation: Antimony(3+) can be oxidized to antimony(5+) under certain conditions.
Reduction: The compound can be reduced back to elemental antimony or lower oxidation states.
Substitution: Ligands in the coordination sphere of antimony can be substituted by other ligands
Common Reagents and Conditions
Oxidation: Hydrogen peroxide can oxidize antimony(3+) to antimony(5+).
Reduction: Reducing agents like aluminum or iron can reduce antimony(3+) to elemental antimony.
Substitution: Halogens such as chlorine or bromine can substitute ligands in the compound
Major Products Formed
Oxidation: Antimony pentoxide (Sb2O5)
Reduction: Elemental antimony (Sb)
Substitution: Antimony trihalides (e.g., SbCl3, SbBr3)
Aplicaciones Científicas De Investigación
Antimony potassium tartrate has diverse applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its effects on biological systems, particularly its antimicrobial properties.
Medicine: Historically used in the treatment of parasitic diseases like schistosomiasis and leishmaniasis.
Industry: Utilized in the production of certain types of glass and ceramics .
Mecanismo De Acción
The mechanism by which antimony potassium tartrate exerts its effects involves the interaction with thiol-containing biomolecules. In biological systems, it is believed to inhibit key enzymes by binding to thiol groups, disrupting cellular functions. This mechanism is particularly relevant in its antiparasitic activity, where it interferes with the metabolism of the parasites .
Comparación Con Compuestos Similares
Similar Compounds
- Antimony trioxide (Sb2O3)
- Antimony pentoxide (Sb2O5)
- Antimony trihalides (e.g., SbCl3, SbBr3)
Uniqueness
Antimony potassium tartrate is unique due to its coordination with tartaric acid, which imparts specific chemical and biological properties. Unlike simple antimony oxides or halides, the tartrate complex allows for more targeted interactions in biological systems, making it particularly effective in medicinal applications .
This comprehensive overview highlights the significance of antimony potassium tartrate in various fields, from its synthesis and chemical behavior to its applications and mechanisms of action
Propiedades
Fórmula molecular |
C12H12O18Sb2 |
|---|---|
Peso molecular |
687.73 g/mol |
Nombre IUPAC |
antimony(3+);2,3-dihydroxybutanedioate |
InChI |
InChI=1S/3C4H6O6.2Sb/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);;/q;;;2*+3/p-6 |
Clave InChI |
SZXAQBAUDGBVLT-UHFFFAOYSA-H |
SMILES canónico |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sb+3].[Sb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(2,6-dichlorophenyl)ethenyl]-2-(isopropylsulfanyl)-4,4-dimethyl-1H-pyrimidine](/img/structure/B15157657.png)
![1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15157667.png)






![4-{[3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B15157726.png)
![Methyl 2-[[6-[(2-methoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]acridin-3-yl]-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B15157733.png)
![[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B15157735.png)



